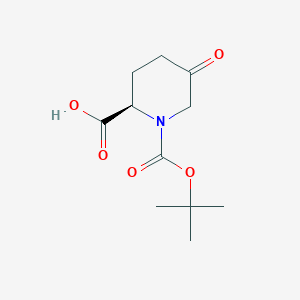

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid

Overview

Description

(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds :

- (Matulevičiūtė et al., 2021) described the development of novel heterocyclic amino acids in their N-Boc protected ester form, which can be used as achiral and chiral building blocks. This involves the conversion of piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids to corresponding β-keto esters, followed by further chemical reactions to yield target compounds (Matulevičiūtė et al., 2021).

Chiral Resolving Agents :

- Piwowarczyk et al. (2008) explored the enantiomers of a related compound as novel chiral resolving agents. This involved the synthesis of (2R*,3R*)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids and their evaluation in chromatographic separation and enantioselective reduction processes (Piwowarczyk et al., 2008).

Catalytic Dynamic Resolution :

- Beng and Gawley (2010) conducted a study on catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine, leading to highly enantioselective syntheses of various 2-substituted piperidines. This method has applications in synthesizing pipecolic acid derivatives and formal synthesis of other complex molecules (Beng & Gawley, 2010).

Synthesis of Specific Amino Acids :

- Aurell et al. (2014) reported the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a process involving lipase-catalyzed regioselective lactamization. This synthesis is significant for developing novel amino acids and peptides (Aurell et al., 2014).

Peptidomimetics and Secondary Structure Study :

- Guitot et al. (2009) synthesized (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid and evaluated its use in tetrapeptides. This study focused on understanding the secondary structure and conformations of these compounds in peptidomimetics (Guitot et al., 2009).

Large-Scale Chiral Synthesis :

- Lau et al. (2002) presented a method for large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives. This technique is crucial for producing large quantities of these compounds for further research and application (Lau et al., 2002).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various targets, such as nmda receptors and adenosine a1 receptors .

Mode of Action

Related compounds have been shown to reduce glutamate release in a manner which could be blocked by ampa receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracted the effect on glutamate release and presynaptic activity .

Biochemical Pathways

Related compounds have been found to be involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a drug determines the onset, duration, and intensity of its effect .

Result of Action

Related compounds have been shown to reduce glutamate release, which may contribute to their rapid antidepressant action .

Action Environment

It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of a compound .

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZAJLUNOQXFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)

![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)

![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)

![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)